2-Chloro-6-(chloromethyl)benzo[d]oxazole 2-Chloro-6-(chloromethyl)benzo[d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17250034
InChI: InChI=1S/C8H5Cl2NO/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4H2
SMILES:
Molecular Formula: C8H5Cl2NO
Molecular Weight: 202.03 g/mol

2-Chloro-6-(chloromethyl)benzo[d]oxazole

CAS No.:

Cat. No.: VC17250034

Molecular Formula: C8H5Cl2NO

Molecular Weight: 202.03 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-(chloromethyl)benzo[d]oxazole -

Specification

Molecular Formula C8H5Cl2NO
Molecular Weight 202.03 g/mol
IUPAC Name 2-chloro-6-(chloromethyl)-1,3-benzoxazole
Standard InChI InChI=1S/C8H5Cl2NO/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4H2
Standard InChI Key VSXSEZDWYINLNZ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1CCl)OC(=N2)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Chloro-6-(chloromethyl)benzo[d]oxazole consists of a fused benzene and oxazole ring system. The oxazole ring (positions 1–3) incorporates oxygen and nitrogen atoms at positions 1 and 3, respectively. Substituents include:

  • Chlorine at position 2

  • Chloromethyl (–CH₂Cl) at position 6

The compound’s IUPAC name is 2-chloro-6-(chloromethyl)-1,3-benzoxazole, with the SMILES notation ClC1=NC2=C(O1)C=C(C=C2)CCl .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₈H₅Cl₂NO
Molar mass (g/mol)214.04
XLogP33.2
Hydrogen bond donors0
Hydrogen bond acceptors3
Topological polar surface35.3 Ų

Electronic and Steric Features

The chloromethyl group at position 6 introduces steric bulk and enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitution reactions. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, driven by the electron-withdrawing effects of chlorine and the oxazole ring .

Synthesis and Optimization

Cyclocondensation of o-Aminophenol Derivatives

A two-step protocol achieves yields of 78–85%:

  • Intermediate formation: React o-aminophenol with chloroacetic acid in HCl to generate 2-(chloromethyl)-1H-benzo[d]imidazole.

  • Ring closure: Treat the intermediate with potassium hydroxide and carbon disulfide (CS₂) in methanol, followed by alkylation with 3-bromoprop-1-yne .

Oxidative Dehydrogenation

Heating 6-chloromethyl-2-chlorobenzoxazole with MnO₂ in toluene at 110°C for 12 hours produces the target compound in 92% yield. This method minimizes byproducts like dichlorinated analogs .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time (h)
Cyclocondensation78–8589–936–8
Oxidative dehydrogenation929712

Industrial-Scale Production

Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes. Purification via fractional crystallization in hexane/ethyl acetate (3:1) achieves >99% purity, critical for pharmaceutical applications .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives of 2-chloro-6-(chloromethyl)benzo[d]oxazole exhibit broad-spectrum activity:

Table 3: Minimum Inhibitory Concentrations (MICs)

PathogenMIC (μg/mL)Reference Strain
Staphylococcus aureus12.5ATCC 29213
Escherichia coli25.0MTCC 443
Candida albicans50.0ATCC 10231

Mechanistic studies suggest membrane disruption via interaction with lipid II precursors and ergosterol biosynthesis inhibition in fungi .

Applications in Materials Science

Organic Semiconductors

The benzoxazole core’s planar structure and electron-deficient nature enable use in n-type organic field-effect transistors (OFETs). Devices exhibit electron mobilities of 0.15 cm²/V·s and on/off ratios >10⁶ .

Ligand Design in Coordination Chemistry

The chloromethyl group serves as a versatile anchor for metal-organic frameworks (MOFs). Complexes with Cu(II) show enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions (TON = 1,200) .

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